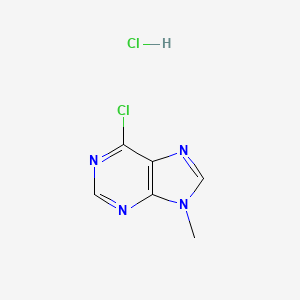
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
The synthesis of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroacetophenone with morpholine to form 2-(4-fluorophenyl)-2-morpholinoethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product, this compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
化学反应分析
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
科学研究应用
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-(4-Chlorophenyl)-2-morpholinoethyl)-3-phenylurea: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in chemical reactivity and biological activity.
1-(2-(4-Fluorophenyl)-2-piperidinoethyl)-3-phenylurea: The presence of a piperidinoethyl group instead of a morpholinoethyl group can affect the compound’s pharmacokinetic properties and target interactions.
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(4-methylphenyl)urea: The addition of a methyl group to the phenylurea moiety can influence the compound’s solubility and binding affinity to molecular targets.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
属性
IUPAC Name |
1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-8-6-15(7-9-16)18(23-10-12-25-13-11-23)14-21-19(24)22-17-4-2-1-3-5-17/h1-9,18H,10-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOCHOWDGTXMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790509.png)
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2790510.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide](/img/structure/B2790511.png)
![4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790515.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/new.no-structure.jpg)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2790519.png)
![5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2790520.png)
![N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2790521.png)

![4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole](/img/structure/B2790526.png)
![N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2790530.png)
![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)
![N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2790532.png)
